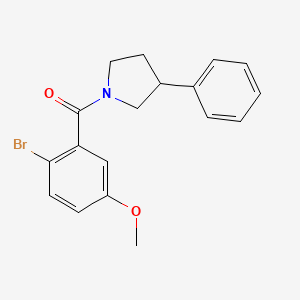
(2-Bromo-5-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone, also known as bromo-dragonfly, is a synthetic psychedelic drug that belongs to the phenethylamine class of compounds. It was first synthesized in 1998 by a team of researchers at Purdue University. Bromo-dragonfly is a highly potent drug that has gained attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and antioxidant properties of various derivatives, including those involving bromination and demethylation processes, have been investigated. These compounds exhibit effective antioxidant power, indicating their potential utility in combating oxidative stress (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
- Crystal structure determination has provided insights into the molecular arrangement and potential reactivity of specific derivatives. This information is crucial for understanding how these compounds interact at the molecular level (Kuang Xin-mou, 2009).
Biological Activities and Applications
- Antioxidant properties of derivatives have been a significant focus, with studies demonstrating the ability of these compounds to scavenge free radicals, thereby suggesting their application in preventing oxidative damage (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
- The antibacterial and antifungal activities of bromophenols derived from marine algae have been explored, identifying compounds with moderate to potent activities against various bacterial strains. This suggests potential applications in developing new antimicrobial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
- Inhibitory effects on carbonic anhydrase have been studied for novel bromophenol derivatives. These effects are important for understanding the therapeutic potential of these compounds in treating conditions like glaucoma, epilepsy, and osteoporosis (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).
Propriétés
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-22-15-7-8-17(19)16(11-15)18(21)20-10-9-14(12-20)13-5-3-2-4-6-13/h2-8,11,14H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPJBYILSKQCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2919090.png)
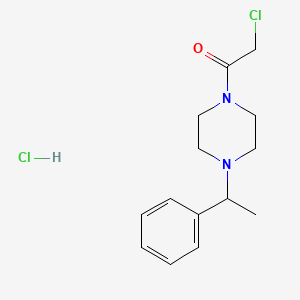

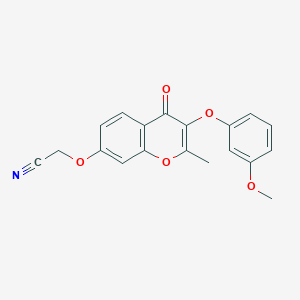
![2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2919095.png)
![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2919096.png)
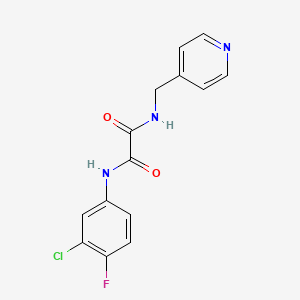
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2919098.png)
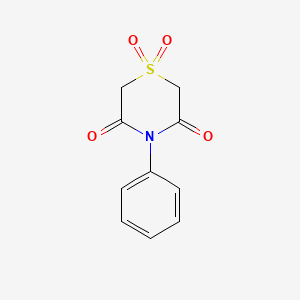
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2919101.png)
![tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2919104.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2919105.png)
